molecular formula C12H12O4 B13982435 3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one

Cat. No.: B13982435
M. Wt: 220.22 g/mol
InChI Key: LFOBQZAEPCZWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one is a chemical compound with the molecular formula C12H12O4. It is a furanone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with phenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the furanone ring .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis, which is an environmentally friendly and efficient method. Biocatalysis utilizes enzymes or whole-cell microorganisms to catalyze the chemical reactions required for the synthesis of the compound. This method offers high selectivity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyl-4-phenylmethoxy-2H-furan-5-one.

    Reduction: Formation of 3-hydroxy-2-methyl-4-phenylmethoxy-dihydrofuran.

    Substitution: Formation of various substituted furanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the flavor industry.

    4-hydroxy-5-methyl-3(2H)-furanone: Also used in the flavor industry and has similar chemical properties

Uniqueness

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one is unique due to its phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furanone derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBQZAEPCZWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.